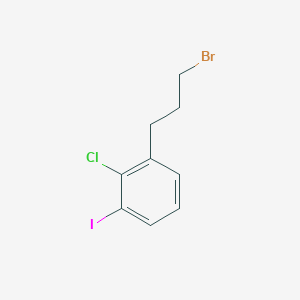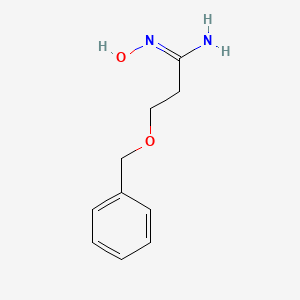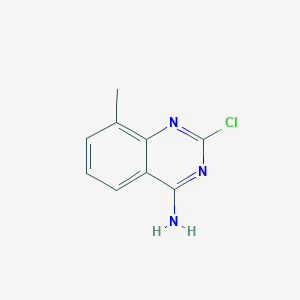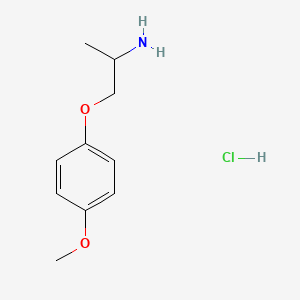
Ethyl 1-ethoxycyclopropane-1-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 1-ethoxycyclopropane-1-carboxylate is an organic compound with the molecular formula C8H14O3. It is a cyclopropane derivative, characterized by the presence of an ethoxy group and an ethyl ester group attached to the cyclopropane ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
Ethyl 1-ethoxycyclopropane-1-carboxylate can be synthesized through several methods. One common approach involves the cyclopropanation of ethyl diazoacetate with ethyl vinyl ether in the presence of a catalyst such as rhodium or copper. The reaction typically occurs under mild conditions, with the catalyst facilitating the formation of the cyclopropane ring.
Another method involves the reaction of ethyl 1-bromo-1-ethoxycyclopropane-1-carboxylate with a base such as sodium ethoxide. This reaction proceeds through a substitution mechanism, where the bromine atom is replaced by the ethoxy group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high efficiency and yield. Catalysts such as rhodium or copper complexes are often employed to facilitate the cyclopropanation reaction. The use of automated systems and optimized reaction conditions can further enhance the scalability of the production process.
化学反应分析
Types of Reactions
Ethyl 1-ethoxycyclopropane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol or aldehyde.
Substitution: The ethoxy group can be substituted with other nucleophiles, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or aldehydes.
Substitution: Various substituted cyclopropane derivatives, depending on the nucleophile used.
科学研究应用
Ethyl 1-ethoxycyclopropane-1-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions, particularly those involving cyclopropane ring-opening mechanisms.
Medicine: Research into potential therapeutic applications includes its use as a precursor for the synthesis of bioactive compounds.
Industry: It is employed in the production of specialty chemicals and materials, including polymers and resins.
作用机制
The mechanism of action of ethyl 1-ethoxycyclopropane-1-carboxylate involves its interaction with various molecular targets and pathways. In biological systems, the compound can undergo enzymatic transformations, leading to the formation of reactive intermediates. These intermediates can interact with cellular components, influencing biochemical pathways and cellular functions.
相似化合物的比较
Ethyl 1-ethoxycyclopropane-1-carboxylate can be compared with other cyclopropane derivatives, such as:
Ethyl cyclopropane-1-carboxylate: Lacks the ethoxy group, resulting in different reactivity and applications.
Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester group, leading to variations in physical and chemical properties.
Cyclopropane-1,1-dicarboxylate:
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct reactivity and versatility in various chemical transformations.
属性
分子式 |
C8H14O3 |
|---|---|
分子量 |
158.19 g/mol |
IUPAC 名称 |
ethyl 1-ethoxycyclopropane-1-carboxylate |
InChI |
InChI=1S/C8H14O3/c1-3-10-7(9)8(5-6-8)11-4-2/h3-6H2,1-2H3 |
InChI 键 |
FCMOWDJGZDNMHC-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C1(CC1)OCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1H-Pyrrolo[2,3-B]pyridine, 2-methyl-1-[(4-methylphenyl)sulfonyl]-](/img/structure/B14043380.png)







![(1R,5R)-8-Benzoyl-2-(pyridin-3-yl)-8-azabicyclo[3.2.1]oct-2-ene-6-carboxylicacid](/img/structure/B14043429.png)





